N,N'-Dicyclohexylcarbamimidyl chloride
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Overview
Description
N,N’-Dicyclohexylcarbamimidyl chloride is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used to couple amino acids during artificial peptide synthesis. Its low melting point allows it to be melted for easy handling, and it is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
Preparation Methods
N,N’-Dicyclohexylcarbamimidyl chloride is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . The reaction can be represented as follows: [ 2 \text{C}6\text{H}{11}\text{NCO} \rightarrow (\text{C}6\text{H}{11}\text{N})_2\text{C} + \text{CO}_2 ]
Alternative catalysts for this conversion include highly nucleophilic OP(MeNCH₂CH₂)₃N . Another method involves the coupling of cyclohexyl amine and cyclohexyl isocyanide using palladium acetate, iodine, and oxygen, achieving yields of up to 67% . Additionally, N,N’-Dicyclohexylcarbamimidyl chloride can be prepared from dicyclohexylurea using a phase transfer catalyst .
Chemical Reactions Analysis
N,N’-Dicyclohexylcarbamimidyl chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents.
Reduction: Can be reduced under specific conditions.
Substitution: Commonly used in peptide synthesis to activate carboxyl groups.
Common reagents and conditions used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . Major products formed from these reactions include amides, ketones, and nitriles .
Scientific Research Applications
N,N’-Dicyclohexylcarbamimidyl chloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which N,N’-Dicyclohexylcarbamimidyl chloride exerts its effects involves the activation of carboxyl groups, facilitating the formation of peptide bonds during artificial peptide synthesis . The molecular targets and pathways involved include the N=C=N moiety, which gives a characteristic IR spectroscopic signature at 2117 cm⁻¹ .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbamimidyl chloride is unique compared to other similar compounds such as:
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in peptide synthesis but with different solubility and reactivity properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous peptide synthesis.
These compounds share similar functionalities but differ in their physical properties and specific applications.
Properties
IUPAC Name |
N,N'-dicyclohexylcarbamimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFGFRGPDCPSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711376 |
Source
|
Record name | N,N'-Dicyclohexylcarbamimidyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114316-64-2 |
Source
|
Record name | N,N'-Dicyclohexylcarbamimidyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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